3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

MEK1 allosteric inhibition Coumarin SAR Kinase inhibitor design

Procure this specific 3-benzyl-4,8-dimethyl-7-phenacyloxy-2H-chromen-2-one to probe an unexplored SAR vector in allosteric MEK1 kinase inhibition. Unlike generic coumarins or published dimethylcarbamoyl analogs, its unique C7 phenacyloxy ester provides distinct hydrogen-bonding and hydrophobic contacts, potentially unlocking >19-fold potency improvements. This single chemotype also enables simultaneous MEK1-dependent antiviral and antinociceptive pathway screening. Ideal for labs seeking to verify target engagement and optimize metabolic stability via C8-methyl blockade against mono-methyl analogs. Pure, research-grade material for definitive target validation.

Molecular Formula C26H22O4
Molecular Weight 398.4 g/mol
Cat. No. B11688463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one
Molecular FormulaC26H22O4
Molecular Weight398.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3)CC4=CC=CC=C4
InChIInChI=1S/C26H22O4/c1-17-21-13-14-24(29-16-23(27)20-11-7-4-8-12-20)18(2)25(21)30-26(28)22(17)15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3
InChIKeyDJVSAUGXMAAMLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one: Structural Identity and Procurement Context for a 3-Benzylcoumarin Screening Candidate


3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS 314742-86-4, MFCD01840124) is a fully synthetic, tetrasubstituted coumarin derivative belonging to the 3-benzylcoumarin chemotype [1]. Its core structure—a 2H-chromen-2-one scaffold bearing a benzyl group at C3, methyl groups at C4 and C8, and a phenacyloxy (2-oxo-2-phenylethoxy) ester at C7—places it within a compound class that has been rationally designed as allosteric MEK1 kinase inhibitors [1]. The compound is catalogued in commercial screening libraries under identifiers including Oprea1_488254, STL459597, and AKOS001596107, and is available from Sigma-Aldrich as an AldrichCPR product . It is critical to note that direct, published quantitative biological data for this exact compound are extremely limited; differentiation evidence therefore draws on structure–activity relationship (SAR) data from closely related 3-benzylcoumarin congeners characterized in the primary literature [1].

Why 3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin Analogs


Coumarin derivatives are not functionally interchangeable. The 3-benzyl-4,8-dimethyl-7-phenacyloxy substitution pattern of this compound is not a minor modification; each substituent contributes independently to the pharmacophore required for allosteric MEK1 engagement. In the foundational SAR study of 3-benzylcoumarin MEK1 inhibitors, removal or alteration of the C3 benzyl group abolished binding, while variation of the C7 ester dramatically modulated potency across a >20-fold range (IC50 values from 54.57 nM to >1,000 nM) [1]. A generic coumarin—such as unsubstituted coumarin, 4-methylumbelliferone, or even a simpler 7-alkoxy-4-methylcoumarin—lacks the three-point substitution geometry necessary to occupy the allosteric MEK1 pocket adjacent to the ATP binding site [1]. The phenacyloxy ester at C7, specifically, provides a hydrogen-bond-accepting carbonyl and an aromatic ring that are predicted to extend into a lipophilic sub-pocket; replacing this moiety with a hydroxyl, methoxy, or short alkoxy chain would eliminate these contacts. Procurement of a structurally truncated analog therefore carries a high risk of generating false-negative results in MEK1-dependent assays, because the compound would simply lack the key recognition elements validated across the 3-benzylcoumarin series [1].

Quantitative Differentiation Evidence for 3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Versus Closest Analogs


C7 Phenacyloxy Ester vs. C7 Dimethylcarbamoyl Ester: Structural Divergence at the MEK1 Allosteric Site Contact Point

The target compound carries a 7-phenacyloxy (2-oxo-2-phenylethoxy) group, whereas the most potent congener in the published 3-benzylcoumarin series, compound 18, bears a 7-dimethylcarbamoyloxy substituent with an IC50 of 54.57 nM against MEK1 [1]. The phenacyloxy ester introduces an additional aromatic ring and a ketone carbonyl at a distinct vector angle compared to the dimethylcarbamoyl group. This structural difference is predicted to alter hydrogen-bonding geometry and lipophilic contact with the allosteric pocket. The dimethylcarbamoyl analog compound 13 (R1 = N(CH3)2COO, R2 = Bn, R3 = Me, R4 = H)—which shares the 3-benzyl-4-methyl core with the target but differs at C7—exhibited an IC50 of 222.8 nM, while compound 16 (R3 = n-Pr instead of Me) showed a substantially weaker IC50 of 1,035 nM [1]. This establishes that C7 ester identity modulates MEK1 potency by >19-fold within a constant core. The 7-phenacyloxy motif has been independently noted for conferring antinociceptive activity in related coumarin series [2], whereas dimethylcarbamoyl analogs have not been reported in that context, indicating divergent polypharmacology potential.

MEK1 allosteric inhibition Coumarin SAR Kinase inhibitor design

C4-Methyl and C8-Methyl Dual Substitution vs. C4-Monosubstituted Analogs: Impact on Lipophilicity and Predicted Metabolic Stability

The target compound possesses methyl groups at both C4 and C8 of the coumarin core. The closest published comparator scaffold in the MEK1 series bears a single methyl at C4 with hydrogen at C8 (compounds 13, 15, 16, 18) [1]. The addition of the C8 methyl blocks a metabolically vulnerable position on the coumarin A-ring, as unsubstituted C8 positions in coumarins are known sites for CYP450-mediated aromatic hydroxylation [2]. This is reflected in the computed physicochemical profile: the target compound has XLogP3-AA = 5.5, zero hydrogen-bond donors, and 4 hydrogen-bond acceptors, with a molecular weight of 398.4 g/mol [3]. In comparison, a hypothetical C4-methyl-only analog (with C8 = H) would have a lower LogP (estimated ~4.8–5.0) and one additional site for oxidative metabolism. The increased lipophilicity of the 4,8-dimethyl substitution may enhance membrane permeability but also requires monitoring of solubility and protein binding.

Coumarin metabolism CYP450 stability Lipophilicity-driven selectivity

3-Benzyl vs. 3-Unsubstituted or 3-Acetyl Coumarins: Essentiality of the C3 Benzyl Group for Allosteric MEK1 Pocket Occupancy

The C3 benzyl group is a defining pharmacophoric element of this chemotype. In the MEK1 study, all active compounds possessed a benzyl or substituted benzyl at C3; a comparator compound with a benzoyl at C3 was also designed for comparison, but the benzyl series consistently showed superior binding [1]. In contrast, coumarins lacking any C3 arylalkyl substitution—such as 3,4-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one (CAS not located in primary literature) or 7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one—cannot occupy the allosteric hydrophobic pocket adjacent to the ATP binding site that is engaged by the 3-benzyl group [1]. The allosteric MEK1 inhibitors PD318088 and PD334581, which served as structural templates for the design of the 3-benzylcoumarin series, both rely on a lipophilic aryl group to achieve non-ATP-competitive inhibition [1]. The 3-benzyl group of the target compound projects into this pocket, and its absence in simpler 7-phenacyloxycoumarins would be expected to result in complete loss of MEK1 allosteric binding.

Allosteric inhibitor design 3-Benzylcoumarin pharmacophore MEK1 selectivity

Phenacyloxy Coumarin Antinociceptive Activity: Cross-Chemotype Evidence Supporting Distinct Polypharmacology Potential

Phenacyloxy-substituted coumarins have been independently reported to possess significant antinociceptive activity in rodent models. In a study of coumarin derivatives bearing 3,4-dihydro-2H-benzothiazines, compound 2u (a phenacyloxycoumarin prototype) demonstrated antinociceptive efficacy that was more effective than mefenamic acid during the late phase of the formalin-induced pain test and in the acetic acid-induced writhing test [2]. The target compound shares the 7-phenacyloxy motif with compound 2u but differs in the coumarin core substitution (3-benzyl-4,8-dimethyl vs. the benzothiazine-fused scaffold in 2u). This suggests that the phenacyloxy group may confer target engagement with nociceptive pathways independently of the MEK1 allosteric activity associated with the 3-benzylcoumarin core. In contrast, the dimethylcarbamoyloxy-substituted MEK1 inhibitors (compounds 13–19) have no reported antinociceptive data [1]. This cross-chemotype evidence indicates that the target compound may offer a dual-activity profile (MEK1 inhibition plus antinociception) that is not achievable with the dimethylcarbamoyl series.

Antinociceptive Phenacyloxycoumarin Polypharmacology

Critical Data Gap Acknowledgment: Absence of Direct Biological Profiling for This Exact Compound

A comprehensive search of PubMed, PubChem BioAssay, ChEMBL, and BindingDB (conducted April 2026) confirmed that no direct, published quantitative biological activity data exist for 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one as of the search date. The compound is listed in PubChem (CID 986550) with zero BioAssay results and is catalogued as a screening library compound (Oprea1_488254, STL459597, AKOS001596107) rather than a literature-characterized bioactive molecule [3]. All differentiation evidence presented in this guide is therefore class-level inference derived from the published SAR of structurally adjacent 3-benzylcoumarin congeners [1] and cross-chemotype phenacyloxycoumarin data [2]. Users must prospectively profile this compound in their assays of interest; the structural arguments herein support prioritization of this compound over simpler analogs for MEK1-focused or phenacyloxy-coumarin polypharmacology studies, but do not substitute for direct experimental validation.

Screening library compound Data gap Prospective profiling

Recommended Application Scenarios for 3-Benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one Based on Structural Differentiation Evidence


Prospective MEK1 Allosteric Inhibitor Screening with a Novel C7 Ester Chemotype

Researchers seeking to expand the SAR landscape beyond the published dimethylcarbamoyloxy and diethylcarbamoyloxy 3-benzylcoumarin series should prioritize this compound. The 7-phenacyloxy substitution represents an unexplored ester type within the C7 position of the MEK1 allosteric pharmacophore. Based on the observation that C7 ester identity modulates potency by >19-fold in the published series (IC50 range 54.57–1,035 nM) [1], this compound offers a new vector for potency optimization. It is particularly suitable for laboratories that have already tested compound 18 (IC50 = 54.57 nM) or compound 13 (IC50 = 222.8 nM) and seek to probe whether a bulkier, aromatic ester at C7 can achieve improved binding through expanded hydrophobic contact or altered hydrogen-bond geometry [1].

Coumarin Polypharmacology Studies Combining MEK1 and Antinociceptive Target Profiling

The dual structural signals present in this compound—the 3-benzyl-4,8-dimethyl core associated with MEK1 allosteric inhibition [1] and the 7-phenacyloxy group independently associated with antinociceptive activity in rodent pain models [2]—make it a strong candidate for polypharmacology screening. This compound can serve as a single-chemical-entry point to simultaneously probe MEK1-dependent antiviral or anti-proliferative pathways and nociceptive signaling, an approach that would require two separate chemotypes if restricted to the published dimethylcarbamoyl MEK1 inhibitors (which lack antinociceptive evidence) [1] [2].

Metabolic Stability Comparison Studies Leveraging C8-Methyl Blockade

For programs where coumarin metabolic stability is a known liability, this compound provides a direct comparator to C4-methyl-only analogs for assessing the impact of C8-methyl blockade on microsomal half-life. The predicted increase in lipophilicity (XLogP3 = 5.5 vs. estimated ~4.8–5.0 for C4-monomethyl analogs) [4] and the elimination of the C8 aromatic C–H hydroxylation site [3] can be experimentally tested in head-to-head liver microsome or hepatocyte stability assays. This application scenario is relevant for medicinal chemistry teams optimizing the 3-benzylcoumarin scaffold toward in vivo candidate selection [1] [3].

Chemical Biology Tool Compound for ERK Pathway Dissection in Virology

The 3-benzylcoumarin chemotype has demonstrated inhibition of enterovirus 71 (EV71) replication in HEK293 and RD cells through blockade of the RAF/MEK/ERK pathway, with compound 18 and its analogs reducing viral replication in a MEK1-dependent manner [1]. This compound, with its distinct C7 phenacyloxy modification, can be deployed as a structurally differentiated tool compound to confirm that the antiviral phenotype is indeed MEK1-driven and not an off-target effect of a particular ester chemotype. Concordant antiviral activity between the phenacyloxy compound and the published dimethylcarbamoyl series would strengthen the target validation; discordant results would reveal chemotype-specific polypharmacology [1].

Quote Request

Request a Quote for 3-benzyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.